molecular formula C24H24N2O5 B11666910 2-(benzyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

2-(benzyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11666910
M. Wt: 420.5 g/mol
InChI Key: VSQQLBXRIDKFBN-MFKUBSTISA-N
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Description

2-(benzyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group and a trimethoxyphenyl group connected through a hydrazide linkage.

Preparation Methods

The synthesis of 2-(benzyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 2-(benzyloxy)benzohydrazide with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(benzyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The compound can undergo substitution reactions where the benzyloxy or trimethoxyphenyl groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated that this compound may possess pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(benzyloxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

    2-(benzyloxy)benzohydrazide: Lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.

    3,4,5-trimethoxybenzohydrazide: Lacks the benzyloxy group, which may affect its reactivity and applications.

    N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide: Similar structure but without the benzyloxy group, leading to potential differences in its chemical behavior and biological activity.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

2-phenylmethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H24N2O5/c1-28-21-13-18(14-22(29-2)23(21)30-3)15-25-26-24(27)19-11-7-8-12-20(19)31-16-17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+

InChI Key

VSQQLBXRIDKFBN-MFKUBSTISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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